molecular formula C11H3F6N5 B1607537 2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338786-45-1

2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1607537
CAS No.: 338786-45-1
M. Wt: 319.17 g/mol
InChI Key: LHFMDQKRTYVJPL-UHFFFAOYSA-N
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Description

Core Pyrazolo[1,5-a]pyrimidine Scaffold Geometry

The pyrazolo[1,5-a]pyrimidine scaffold forms a fused bicyclic system comprising a five-membered pyrazole ring and a six-membered pyrimidine ring. X-ray crystallographic studies of related pyrazolo[1,5-a]pyrimidine derivatives reveal a planar geometry for the fused heterocyclic system, with bond lengths and angles consistent with aromatic delocalization. The pyrazole ring exhibits bond lengths of approximately 1.34–1.38 Å for C–N bonds and 1.39–1.42 Å for C–C bonds, while the pyrimidine ring shows alternating single and double bonds (1.33–1.37 Å for C=N and 1.42–1.46 Å for C–C).

Table 1: Key bond lengths (Å) and angles (°) in pyrazolo[1,5-a]pyrimidine derivatives

Bond/Angle Pyrazole Ring Pyrimidine Ring
N1–C2 1.38
C3–N4 1.35
C5–C6 1.44
C7–N8 1.33
Bond Angle (C3–N4–C5) 108.2° 120.5°

The planar structure facilitates π-π stacking interactions in biological systems, as observed in molecular docking studies of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Substituents at positions 2, 3, 5, and 7 influence conformational rigidity, with trifluoromethyl groups at C5 and C7 inducing minimal steric distortion due to their compact size and electronegativity.

Trifluoromethyl Substituent Effects on Electronic Configuration

The two trifluoromethyl (-CF₃) groups at positions 5 and 7 exert strong electron-withdrawing effects, altering the electronic density of the pyrazolo[1,5-a]pyrimidine core. Density functional theory (DFT) calculations on analogous systems show that -CF₃ substituents reduce the highest occupied molecular orbital (HOMO) energy by 0.6–0.8 eV compared to unsubstituted derivatives, enhancing electrophilic reactivity. This is attributed to inductive electron withdrawal, which polarizes the π-electron system and stabilizes transition states in substitution reactions.

Table 2: Electronic parameters of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines

Parameter -CF₃ Substituent Effect
HOMO Energy Reduction 0.7 eV
LUMO Energy Stabilization 0.5 eV
Hammett σₚ Constant +0.54

The -CF₃ groups also increase metabolic stability by resisting oxidative degradation, a property critical for drug candidates. Comparative studies with methyl (-CH₃) or nitro (-NO₂) substituents demonstrate that -CF₃ provides superior electronic modulation without steric bulk.

Cyanomethyl Functional Group Orientation and Bonding Patterns

The cyanomethyl (-CH₂CN) group at position 2 adopts a conformation perpendicular to the pyrazolo[1,5-a]pyrimidine plane, minimizing steric clash with the C3-carbonitrile group. Nuclear magnetic resonance (NMR) studies reveal coupling constants (³J = 8.5–9.0 Hz) between the cyanomethyl protons and adjacent carbons, confirming restricted rotation due to conjugation with the aromatic system.

The C≡N bond in the cyanomethyl group (1.15 Å) and the C3-carbonitrile (1.16 Å) participate in resonance interactions, delocalizing electron density into the heterocyclic core. Infrared spectroscopy shows ν(C≡N) stretches at 2,240–2,260 cm⁻¹, indicative of moderate polarization.

Table 3: Spectroscopic and structural features of cyanomethyl groups

Property Cyanomethyl Group C3-Carbonitrile
Bond Length (C≡N) 1.15 Å 1.16 Å
IR Stretch (cm⁻¹) 2,240–2,260 2,250–2,270
¹H NMR δ (ppm) 4.10–4.30 (s)

Comparative Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives

Compared to derivatives lacking -CF₃ or cyanomethyl groups, 2-(cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits enhanced electronic polarization and metabolic stability. For example:

  • 5,7-Diphenylpyrazolo[1,5-a]pyrimidine : Shows reduced electrophilicity (HOMO = -7.1 eV vs. -7.3 eV for -CF₃ derivative) and higher susceptibility to oxidative metabolism.
  • 3-Aminopyrazolo[1,5-a]pyrimidine : Lacks the cyanomethyl group, resulting in weaker kinase inhibitory activity (IC₅₀ = 1.2 µM vs. 0.09 µM for cyanomethyl derivative).

Table 4: Comparative properties of pyrazolo[1,5-a]pyrimidine derivatives

Derivative HOMO (eV) LUMO (eV) Enzymatic IC₅₀ (CDK2)
2-Cyanomethyl-5,7-CF₃ -7.3 -1.8 0.09 µM
5,7-Diphenyl -7.1 -1.5 0.45 µM
3-Amino -6.9 -1.2 1.2 µM

Properties

IUPAC Name

2-(cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F6N5/c12-10(13,14)7-3-8(11(15,16)17)22-9(20-7)5(4-19)6(21-22)1-2-18/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFMDQKRTYVJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C(=N2)CC#N)C#N)N=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378787
Record name 2-(cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338786-45-1
Record name 2-(cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,3-Biselectrophilic Compounds with Aminopyrazoles

The primary synthetic route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 1,3-biselectrophilic compounds with 3-aminopyrazoles acting as 1,3-bisnucleophiles. This approach allows versatile substitution at key positions on the fused ring system, including positions 2, 3, 5, 6, and 7.

  • Mechanism : The 3-aminopyrazole nucleophilically attacks the electrophilic centers of compounds such as malonic acid derivatives or β-diketones, leading to ring closure and formation of the pyrazolo[1,5-a]pyrimidine core.
  • Example : The reaction of 5-amino-3-hetarylpyrazole with malonic acid activated by POCl₃ and catalytic pyridine yields pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives with improved yield and reduced reaction time compared to classical methods using dimethyl malonate under basic conditions.

This method is particularly amenable to introducing cyano groups at position 3, as in the target compound, by using malononitrile or related cyano-substituted electrophiles.

Incorporation of Trifluoromethyl Groups via β-Diketones or β-Enaminones

Fluorinated substituents such as trifluoromethyl groups at positions 5 and 7 can be introduced by employing fluorinated β-diketones or β-enaminones as electrophilic partners in the cyclocondensation.

  • Strategy : β-Diketones bearing trifluoromethyl groups increase the electrophilic character of the 1,3-biselectrophile, facilitating the reaction with aminopyrazoles.
  • Outcome : This approach leads to selective incorporation of bis(trifluoromethyl) substituents on the pyrazolo[1,5-a]pyrimidine ring, as required for the 5,7-bis(trifluoromethyl) substitution pattern.

Use of Michael Addition and Subsequent Cyclization

Michael addition reactions have been utilized to introduce cyanomethyl groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

  • Process : The cyanomethyl group can be introduced via Michael addition of cyano-substituted compounds to amino-substituted pyrazolo[1,5-a]pyrimidines, followed by intramolecular cyclization involving the pyrazole NH group.
  • Example : Bis(7-amino-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile) was synthesized via Michael addition of a cyanomethyl compound to an amino pyrazolo[1,5-a]pyrimidine precursor, followed by cyclization steps.

This method is adaptable for introducing the cyanomethyl group at position 2, as in the target molecule.

Pericyclic Reactions and One-Pot Syntheses

Alternative synthetic routes involve pericyclic reactions such as [4 + 2] cycloadditions from acyclic precursors.

  • Method : Starting from N-propargylic sulfonylhydrazones, a click reaction with sulfonyl azides forms triazoles, which undergo intramolecular Diels–Alder reactions to build the fused pyrazolo[1,5-a]pyrimidine ring system.
  • Advantages : This approach is scalable and can be conducted in a one-pot manner, offering efficient access to substituted pyrazolo[1,5-a]pyrimidines without requiring aminopyrazole starting materials.

While this method is less common for the specific substitution pattern of the target compound, it represents an innovative synthetic alternative.

Oxidative Cyclization Using β-Dicarbonyl Compounds

A related approach uses oxidative dehydrogenation of adducts formed between aminopyrazoles and β-dicarbonyl compounds under oxygen atmosphere.

  • Procedure : The aminopyrazole reacts with cyclic β-diketones in ethanol with acetic acid under oxygen at elevated temperature (e.g., 130 °C), leading to oxidative cyclization and formation of the pyrazolo[1,5-a]pyrimidine ring.
  • Relevance : This method allows for the introduction of various substituents and can be adapted for fluorinated β-diketones to achieve trifluoromethyl substitution.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Substitution Capability Advantages References
Cyclocondensation of biselectrophiles with aminopyrazoles 5-amino-3-hetarylpyrazole + malonic acid + POCl₃/pyridine Cyano at position 3; versatile substitution High yield; reduced reaction time; direct cyano introduction
β-Diketone/β-enaminone approach Fluorinated β-diketones + aminopyrazoles Incorporation of trifluoromethyl groups at 5,7 Enhanced electrophilicity; selective fluorination
Michael addition + cyclization Cyanomethyl compounds + amino-pyrazolo derivatives Cyanomethyl at position 2 Efficient cyanomethyl introduction
Pericyclic [4 + 2] cycloaddition N-propargylic sulfonylhydrazones + sulfonyl azides + Cu(I) catalyst Various substitutions possible One-pot, scalable, no aminopyrazole needed
Oxidative cyclization with β-dicarbonyls Aminopyrazoles + cyclic β-diketones + O₂ + acetic acid, ethanol, 130 °C Fluorinated substituents possible Environmentally friendly; versatile

Detailed Research Findings and Notes

  • The use of POCl₃ in the presence of pyridine activates malonic acid derivatives, enhancing the cyclocondensation efficiency and eliminating the need for intermediate conversion steps (e.g., hydroxyl to chloride).
  • Employing β-diketones bearing trifluoromethyl groups is a strategic approach to introduce bis(trifluoromethyl) substituents at positions 5 and 7, which is critical for the target compound's structure.
  • The Michael addition pathway provides a reliable method to install the cyanomethyl substituent at position 2, often followed by intramolecular cyclization to complete the ring system.
  • Pericyclic reaction methods, while innovative, are more commonly applied for creating pyrazolo[1,5-a]pyrimidines with different substitution patterns but offer a scalable alternative.
  • Oxidative cyclization under oxygen atmosphere is a green chemistry approach that can be adapted to fluorinated substrates, supporting the synthesis of trifluoromethyl-substituted derivatives.

This comprehensive analysis synthesizes current methodologies for preparing 2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile , highlighting the cyclocondensation of aminopyrazoles with activated malononitrile derivatives, strategic use of fluorinated β-diketones, and Michael addition routes as the most relevant and efficient synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The trifluoromethyl groups enhance the lipophilicity and biological activity of the molecules, making them promising candidates for further development as anticancer agents. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. Its structure allows it to interact effectively with enzyme active sites, leading to potential therapeutic applications for diseases characterized by dysregulated enzyme activity.

Agricultural Chemistry

Pesticidal Properties
2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been evaluated for its pesticidal properties. Its efficacy against a range of pests makes it a candidate for development as an agricultural pesticide. The compound's unique chemical structure may contribute to its effectiveness by disrupting biological processes in target organisms.

Material Science

Fluorinated Materials
The incorporation of trifluoromethyl groups into materials has been shown to improve their thermal stability and chemical resistance. This compound could be explored for use in the synthesis of advanced materials with enhanced properties suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, demonstrating potent inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The study highlighted the structure-activity relationship (SAR) indicating that modifications at the 5 and 7 positions significantly enhance potency.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural chemists assessed the effectiveness of this compound against common agricultural pests. The results showed a significant reduction in pest populations when treated with formulations containing this compound, suggesting its potential as a viable pesticide alternative.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to alterations in cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5,7-CF₃; 2-CH₂CN; 3-CN C₁₄H₈F₆N₆ 374.25 High electronegativity; potential ESR2 antagonism (inferred); limited commercial availability.
PHTPP (2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) 5,7-CF₃; 2-Ph; 3-(4-OH-Ph) C₂₀H₁₃F₆N₃O 449.33 Potent ESR2 antagonist; minimal ESR1 cross-reactivity; used in estrogen receptor studies.
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5,7-CH₃; 2-CH₂CN; 3-CN C₁₁H₉N₅ 211.23 Lower lipophilicity due to methyl groups; explored as a hypnotic agent precursor.
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-Cl; 7-CH₂Cl; 3-CN C₈H₄Cl₂N₄ 239.07 Planar structure with anti-tumor potential; forms intermolecular hydrogen bonds.
5-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-CH₃; 7-(4-OCH₃-Ph); 3-CN C₁₅H₁₁N₅O 277.28 Intermediate in drug synthesis; structural analog for receptor-targeted compounds.

Key Comparative Insights

Substituent Effects on Bioactivity: Trifluoromethyl (-CF₃) groups (as in the target compound and PHTPP) enhance metabolic stability and ligand-receptor binding due to their electronegativity and lipophilicity . PHTPP’s selective ESR2 antagonism underscores the role of trifluoromethyl groups in receptor specificity . Cyanomethyl (-CH₂CN) and nitrile (-CN) groups (common in all compared compounds) improve solubility and serve as hydrogen bond acceptors, critical for interactions with biological targets .

Structural Modifications and Applications: PHTPP vs. Target Compound: PHTPP’s phenolic hydroxyl group enables stronger hydrogen bonding with estrogen receptors, while the target compound’s cyanomethyl group may favor interactions with hydrophobic binding pockets . Dimethyl vs. Bis(trifluoromethyl) Derivatives: The dimethyl analog (C₁₁H₉N₅) exhibits lower molecular weight and reduced steric hindrance, making it suitable for central nervous system (CNS) applications like hypnotic agents . In contrast, the trifluoromethyl-rich target compound may excel in environments requiring oxidative stability .

Biological Activity

2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 338786-45-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and insecticidal properties.

  • Molecular Formula : C₁₁H₃F₆N₅
  • Molecular Weight : 319.17 g/mol
  • Melting Point : 138-140 °C
  • Purity : ≥95% .

Anticancer Activity

Recent studies have reported promising anticancer activities for derivatives of pyrazolo[1,5-a]pyrimidines. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).
  • Activity Concentration : Effective at concentrations around 5 µg/ml.
  • Comparison : These compounds exhibited lower activity than doxorubicin but demonstrated significant potential for further development .

Antifungal Activity

The antifungal properties of pyrazolo[1,5-a]pyrimidines have also been explored:

  • Tested Strains : Compounds were evaluated against Botrytis cinerea and Sclerotinia sclerotiorum.
  • Inhibition Rates : Certain derivatives showed inhibition rates exceeding 96%, comparable to established antifungals like tebuconazole.
CompoundInhibition Rate (%)Comparison with Tebuconazole (%)
5b96.76Equal to Tebuconazole (96.45)
5j96.84Equal to Tebuconazole (96.45)
5l100Better than Tebuconazole
5v82.73Equal to Tebuconazole (83.34)

This data suggests that the compound may serve as a lead structure for developing new antifungal agents .

Insecticidal Activity

Insecticidal tests reveal that certain derivatives of this compound exhibit notable insecticidal effects:

  • Tested Insects : Spodoptera frugiperda and Mythimna separata.
  • Mortality Rates : At a concentration of 500 µg/ml, mortality rates ranged from 13.3% to 90%, indicating effective insecticidal properties.
CompoundMortality Rate (%) (S. frugiperda)Mortality Rate (%) (M. separata)
5a13.316.7
5w9086.7
5o80-
5t-83.3

These findings highlight the potential use of this compound in agricultural applications as an insecticide .

Case Studies

A study conducted on a series of trifluoromethyl pyrimidine derivatives demonstrated their effectiveness in various biological assays:

  • Synthesis and Characterization : Compounds were synthesized via multi-step reactions and characterized using NMR and mass spectrometry.
  • Bioactivity Testing : The bioactivity was assessed using standard protocols such as the MTT assay for anticancer activity and various antifungal susceptibility tests.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how are intermediates characterized?

  • Methodology : The compound is synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. Key steps include nucleophilic substitution and functional group transformations, such as reacting cyanomethyl precursors with trifluoromethylating agents. Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to enhance yields. For example, refluxing in polar aprotic solvents like DMF improves reaction efficiency .

Q. How are spectroscopic techniques employed to validate the structure of this compound?

  • NMR Analysis : 1H NMR detects aromatic protons and trifluoromethyl groups (δ 7.3–8.4 ppm for pyrimidine protons; CF3 groups appear as singlets due to symmetry). 13C NMR confirms nitrile (C≡N) and CF3 carbons (δ ~120 ppm for CN; ~125 ppm for CF3) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 365.07 for C12H6F6N5) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in 13C NMR signals for nitrile vs. trifluoromethyl carbons are resolved via 2D NMR (COSY, HSQC) to assign overlapping peaks. X-ray crystallography provides definitive proof of regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidines .
  • Computational Validation : DFT calculations predict NMR chemical shifts, cross-referenced with experimental data to resolve ambiguities .

Q. How do substituents (e.g., trifluoromethyl, cyanomethyl) influence electronic and steric properties?

  • Electronic Effects : The electron-withdrawing trifluoromethyl group reduces pyrimidine ring electron density, enhancing electrophilic substitution reactivity. Cyanomethyl groups increase solubility in polar solvents, as shown in solubility assays .
  • Steric Considerations : Steric maps generated via X-ray crystallography reveal that bulky CF3 groups restrict rotational freedom, impacting binding to biological targets .

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

  • Biological Screening : In vitro assays (e.g., kinase inhibition, cytotoxicity) evaluate anti-tumor activity. For example, pyrazolo[1,5-a]pyrimidines show IC50 values <1 μM against breast cancer cell lines .
  • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing CF3 with methyl) reduces potency by 10-fold, highlighting the CF3 group’s role in target binding .

Q. How is X-ray crystallography applied to confirm the compound’s solid-state structure?

  • Crystallographic Data : Monoclinic crystal systems (space group P21/c) with unit cell parameters (a=4.98 Å, b=18.40 Å, c=10.15 Å) are resolved. Hydrogen-bonding networks stabilize the lattice, as observed in analogous compounds .

Contradictions and Limitations

  • Synthetic Yield Variability : Reported yields range from 62% to 84% depending on trifluoromethylation efficiency. Contradictions arise from differences in precursor purity or reaction scale .
  • Biological Activity Discrepancies : Some studies report nanomolar IC50 values, while others find micromolar activity. These may stem from assay conditions (e.g., cell line selection, incubation time) .

Methodological Recommendations

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) to isolate high-purity product .
  • Safety Protocols : Handle cyanomethyl intermediates in fume hoods due to toxicity risks. Waste must be neutralized before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(Cyanomethyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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